Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate
Description
Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate is a chiral organic compound featuring multiple functional groups:
- Boc-protected amino group: The tert-butoxycarbonyl (Boc) group at position 4 serves as a protective moiety for the amine, enhancing stability during synthetic processes .
- Methyl ester: Positioned at the terminal carboxylate, this group influences lipophilicity and hydrolysis susceptibility.
- Bromo substituent: At position 6, the bromine atom may act as a leaving group or participate in cross-coupling reactions.
The stereochemistry (4S) is critical for applications in asymmetric synthesis and drug development.
Properties
IUPAC Name |
methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO5/c1-12(2,3)19-11(17)14-8(9(15)7-13)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,14,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHLDVRPRKFJKB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈BrN₁O₄
- Molecular Weight : 358.23 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further investigation in infectious disease treatment.
Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
-
Case Study 1: Anticancer Activity
- In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, particularly in breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting potential as an anticancer agent.
-
Case Study 2: Anti-inflammatory Effects
- A murine model of inflammation showed that administration of the compound reduced inflammatory markers significantly compared to control groups. This indicates its potential use in treating inflammatory diseases.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues with a preference for lipid-rich areas.
- Metabolism : Primarily metabolized in the liver with several metabolites identified.
- Excretion : Excreted mainly through urine.
Comparison with Similar Compounds
Functional Group Analysis
Table 1: Key Functional Groups and Properties
Key Observations:
Boc Group Utility : The Boc group in the target compound and ’s carboxylic acid derivative provides stability during synthesis but requires acidic conditions for cleavage. In contrast, the benzyloxycarbonyl group in offers orthogonal protection strategies.
Bromo Reactivity : Unlike the inert sulfonamide in Compound 17 , the bromo group in the target compound may facilitate cross-coupling (e.g., Suzuki) or nucleophilic substitution.
Ester vs. Carboxylic Acid : The methyl ester enhances lipophilicity compared to the carboxylic acid in , affecting membrane permeability in biological systems.
Physical and Spectroscopic Properties
Table 2: Inferred Spectral Data
Q & A
Q. Q1. What are the critical steps for synthesizing Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate, and how can stereochemical purity be ensured?
Methodological Answer:
- Synthesis Protocol : Use enantioselective methods, such as chiral auxiliary-mediated alkylation or asymmetric catalysis, to establish the (4S) configuration. Bromination at the 6-position requires controlled conditions (e.g., NBS in DMF at 0–5°C) to avoid over-bromination. The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using Boc-anhydride under basic conditions (e.g., DMAP/EtN) .
- Stereochemical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry. X-ray crystallography of intermediates (e.g., crystalline derivatives) provides definitive stereochemical assignment .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Methodological Answer:
- Primary Techniques :
- NMR : and NMR to confirm regiochemistry (e.g., bromine’s deshielding effect at C6) and Boc-group integration. DEPT-135 distinguishes CH/CH groups.
- IR : Verify carbonyl stretches (5-oxohexanoate at ~1720 cm, Boc carbamate at ~1690 cm) .
- Data Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. If NMR signals overlap, use 2D techniques (COSY, HSQC) or deuterated solvent shifts .
Advanced Research Questions
Q. Q3. How can reaction pathways for this compound be optimized to minimize side products like de-bocylated or epimerized derivatives?
Methodological Answer:
- Optimization Strategies :
- Temperature Control : Maintain reaction temperatures below 25°C during Boc protection to prevent carbamate cleavage.
- Solvent Selection : Use non-polar solvents (e.g., THF) for bromination to reduce nucleophilic substitution byproducts.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity during esterification .
- Monitoring Tools : In-situ FTIR or LC-MS to track intermediate stability and detect epimerization via chiral column retention time shifts .
Q. Q4. How should researchers address discrepancies in bioactivity data between in vitro and in vivo studies involving this compound?
Methodological Answer:
- Hypothesis-Driven Analysis :
- Experimental Adjustments : Introduce pharmacokinetic enhancers (e.g., CYP3A4 inhibitors) or modify the ester group (e.g., replace methyl with pivaloyloxymethyl for enhanced bioavailability) .
Q. Q5. What experimental designs are recommended for studying the environmental fate of this compound, particularly its persistence in aquatic systems?
Methodological Answer:
- Environmental Simulation : Use OECD 308/309 guidelines to model hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (activated sludge respirometry).
- Analytical Workflow : Quantify degradation products via LC-QTOF-MS and compare toxicity profiles using Microtox® assays .
- Statistical Design : Apply randomized block designs with split-split plots (e.g., varying pH, temperature, microbial load) to isolate degradation drivers .
Data Interpretation and Mechanistic Questions
Q. Q6. How can computational modeling (e.g., DFT, MD) predict the reactivity of the bromine substituent in cross-coupling reactions?
Methodological Answer:
- Modeling Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute C-Br bond dissociation energies and charge distribution.
- Transition State Analysis : Identify intermediates in Suzuki-Miyaura coupling using NBO analysis and Fukui indices .
- Experimental Validation : Compare predicted activation barriers with kinetic data (e.g., Arrhenius plots from GC-MS reaction monitoring) .
Q. Q7. What mechanisms underlie the compound’s instability under basic conditions, and how can this inform derivative design?
Methodological Answer:
- Degradation Pathways :
- Base-Catalyzed Hydrolysis : The 5-oxohexanoate ester is prone to saponification; Boc-group cleavage occurs via β-elimination.
- Mitigation Strategies :
- Steric Shielding : Introduce bulky substituents (e.g., 2,2-dimethylpropionyl) adjacent to the ester.
- Pro-drug Approach : Replace the methyl ester with a tert-butyl ester for pH-sensitive release .
Methodological Resources
- Spectral Libraries : Use NIST Chemistry WebBook for IR/NMR reference matching.
- Environmental Risk Templates : Refer to INCHEMBIOL project protocols for standardized ecotoxicity assays .
- Stereochemical Tools : Cambridge Structural Database (CSD) for crystallographic comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
